[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
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Overview
Description
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a dichloropyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring and benzyl group may interact with receptors or enzymes, modulating their activity. The dichloropyridine moiety can participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the dichloropyridine moiety.
2-Benzylpiperidine: Another analog with a different substitution pattern on the piperidine ring.
Benzylpiperazine: Shares the benzyl group but has a different core structure.
Uniqueness
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is unique due to its combination of a piperidine ring, benzyl group, and dichloropyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-16-6-7-17(22)23-19(16)20(26)27-13-18(25)24-10-8-15(9-11-24)12-14-4-2-1-3-5-14/h1-7,15H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMAQLTWNZRGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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